molecular formula C13H10O4 B075506 2,3,4-Trihydroxybenzophenone CAS No. 1143-72-2

2,3,4-Trihydroxybenzophenone

Cat. No.: B075506
CAS No.: 1143-72-2
M. Wt: 230.22 g/mol
InChI Key: HTQNYBBTZSBWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trihydroxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 3, and 4. This compound is known for its redox mediator properties and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

2,3,4-Trihydroxybenzophenone (THB) is an organic compound that has been used in various applications. It has been reported to act as a reducing and stabilizing agent in the synthesis of size-optimized gold nanoparticles . The primary targets of THB are therefore gold ions in solution, which it reduces to form gold nanoparticles .

Mode of Action

THB interacts with gold ions in solution, reducing them to form gold nanoparticles . This interaction is facilitated by the hydroxyl groups present in the THB molecule, which donate electrons to the gold ions, reducing them to their elemental form . The resulting gold nanoparticles are stabilized by the THB molecules, preventing them from aggregating .

Biochemical Pathways

It has been reported that thb can act as a novel reducing agent for the one-step synthesis of size-optimized gold nanoparticles . This suggests that THB may play a role in the biochemical pathways involved in nanoparticle synthesis.

Pharmacokinetics

Given its use in nanoparticle synthesis, it is likely that these properties would be influenced by factors such as the concentration of thb, the temperature, and the presence of other substances in the solution .

Result of Action

The primary result of THB’s action is the formation of size-optimized gold nanoparticles . These nanoparticles have potential applications in various fields, including optoelectronics and biomedicine .

Action Environment

The action of THB is influenced by various environmental factors. For example, the concentration of THB, the temperature, and the presence of other substances in the solution can all affect the size and morphology of the resulting gold nanoparticles . Additionally, THB’s action may be influenced by the pH of the solution, as this can affect the ionization state of the hydroxyl groups in the THB molecule .

Safety and Hazards

2,3,4-Trihydroxybenzophenone may cause skin irritation and serious eye damage . It may also cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The organic 2,3,4-Trihydroxybenzophenone can be used for the one-step synthesis of size-optimized gold nanoparticles . It has potential applications in the field of optoelectronic switching, electro-optic modulation, laser frequency conversion, telecommunications, optical logic gates, laser radiation protection, etc .

Chemical Reactions Analysis

2,3,4-Trihydroxybenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a redox mediator, facilitating electron transfer in redox reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Comparison with Similar Compounds

2,3,4-Trihydroxybenzophenone is unique among benzophenone derivatives due to the specific positioning of its hydroxyl groups. Similar compounds include 2,4-dihydroxybenzophenone and 2,3,4,5-tetrahydroxybenzophenone. While these compounds share some chemical properties, the presence and positioning of hydroxyl groups significantly influence their reactivity and applications. For instance, 2,4-dihydroxybenzophenone is commonly used as a UV filter, whereas this compound is more suited for applications requiring redox mediation and nonlinear optical properties .

Properties

IUPAC Name

phenyl-(2,3,4-trihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-7-6-9(12(16)13(10)17)11(15)8-4-2-1-3-5-8/h1-7,14,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQNYBBTZSBWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037728
Record name 2,3,4-Trihydroxbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143-72-2
Record name 2,3,4-Trihydroxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alizarin Yellow A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alizarin yellow A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, phenyl(2,3,4-trihydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,4-Trihydroxbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trihydroxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALIZARIN YELLOW A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FBX2Q800V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trihydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
2,3,4-Trihydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
2,3,4-Trihydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
2,3,4-Trihydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
2,3,4-Trihydroxybenzophenone
Reactant of Route 6
Reactant of Route 6
2,3,4-Trihydroxybenzophenone
Customer
Q & A

Q1: What is the molecular formula and weight of 2,3,4-trihydroxybenzophenone?

A1: this compound has the molecular formula C13H10O4 and a molecular weight of 230.22 g/mol. []

Q2: What is known about the spectroscopic data of this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis absorption spectrometry, particularly for analyzing the compound's structure, identifying its isomers, and studying its acid-base equilibria. [, , ]

Q3: How does the structure of this compound affect its solubility?

A3: The presence of three hydroxyl groups in this compound influences its solubility in various solvents. Research has shown that its solubility in an ethanol-water mixture increases with temperature. [] Additionally, the formation of triethylamine salts with diesterified products of this compound significantly impacts its solubility in photoresist applications. []

Q4: How does the position of hydroxyl groups in this compound impact its oxidation and toxicity?

A4: Studies demonstrate that the ortho and para orientation of hydroxyl groups in this compound allows for its oxidation to electrophilic quinones, which are significantly more toxic to aquatic organisms like Tetrahymena pyriformis compared to meta-oriented isomers. This difference in toxicity is attributed to the electrophilic nature of the oxidation products and their ability to interact with biological molecules. []

Q5: What are the primary applications of this compound?

A5: this compound is a key component in the synthesis of photoactive compounds used in photoresists, materials that are crucial for microlithography processes in the semiconductor industry. [, , ] It is also utilized in the production of heat tracing cable sheath materials for thermal oil recovery. []

Q6: How is this compound used in the synthesis of photoresists?

A6: this compound is esterified with 2,1-diazonaphthaquinone-5-sulfonyl chloride to produce photoactive compounds. The solubility of these compounds, a critical factor in photoresist performance, is influenced by the reaction conditions during esterification. [] Studies have investigated the impact of solvent polarity, base, reactant concentration, and temperature on the formation of these esters. []

Q7: How does this compound react with amino-alcohols?

A7: this compound can undergo electrochemical oxidation to form a 3,4-quinone, which subsequently reacts with amino-alcohols. This reaction proceeds through an ionic mechanism, ultimately leading to the formation of 1,4-benzoxazine derivatives, which exhibit antioxidant properties. [, , ]

Q8: What is the role of this compound in hydrogen sulfide oxidation?

A8: Research has revealed that this compound can oxidize hydrogen sulfide (H2S) to polysulfides and thiosulfate. This reaction is believed to contribute to the cytoprotective effects observed with polyphenolic nutraceuticals. The mechanism likely involves the formation of a semiquinone radical intermediate. []

Q9: How is computational chemistry used to study this compound?

A9: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. For example, molecular orbital calculations have been used to determine the activation energy index (AEI) of its oxidation products, providing insights into their electrophilicity and toxicity. []

Q10: What are the key structure-activity relationships (SAR) identified for this compound and its derivatives?

A10: Research on this compound and its derivatives has established important SARs. For instance, the presence of a hydroxyl group at the 3 or 4-position of the benzophenone structure contributes to estrogenic activity. Specifically, the activity of these hydroxyl groups follows the order: 4- > 3- >> 2-position. The addition of a hydroxyl group at the 2-position of the 4-hydroxylated benzene ring further enhances this activity. Conversely, adding a hydroxyl group to the hydrophobic moiety's benzene ring tends to reduce binding affinity, while a chloro group at this position increases binding. []

Q11: What is known about the toxicity of this compound?

A11: this compound has been identified as a potential environmental contaminant, particularly in aquatic environments. Its presence in wastewater treatment plants and surface waters raises concerns about its ecological impact, especially on aquatic organisms. [, ] Research suggests that some benzophenone-type UV filters, including this compound, might pose risks to both human and environmental health, highlighting the need for further investigation into their potential long-term effects. [, ]

Q12: What are the potential metabolic pathways of this compound?

A12: Studies in rats have demonstrated that this compound is a significant metabolite of oxybenzone, a common sunscreen ingredient. It is primarily metabolized through conjugation with glucuronide or sulfate, forming metabolites that are subsequently excreted. The distribution and accumulation of these metabolites, particularly in the liver, raise concerns about potential long-term health effects. [, ]

Q13: What are the future directions for research on this compound?

A13: Future research on this compound will likely focus on:

  • Developing sustainable and environmentally friendly synthetic routes to minimize the environmental impact of its production. []
  • Investigating its potential applications in other fields, such as medicine and materials science. []
  • Conducting comprehensive toxicological studies to fully understand its safety profile and potential risks to human and environmental health. [, ]
  • Exploring the development of new analytical methods for its detection and quantification in complex matrices, such as environmental samples and biological fluids. [, ]
  • Investigating alternative compounds with improved performance characteristics and reduced environmental impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.